molecular formula C14H18F2O3S B7988701 (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No.: B7988701
M. Wt: 304.35 g/mol
InChI Key: OCWUKOKBIIRNFC-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H18F2O3S It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and the cyclohexyl group is further modified with a methylbenzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 4,4-difluorocyclohexylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4,4-Difluorocyclohexylmethanol+4-Methylbenzenesulfonyl chloride(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate+HCl\text{4,4-Difluorocyclohexylmethanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4,4-Difluorocyclohexylmethanol+4-Methylbenzenesulfonyl chloride→(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The cyclohexyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclohexyl derivatives.

    Reduction: Formation of 4,4-difluorocyclohexylmethanol.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate depends on its specific application. In general, the compound can interact with biological targets through its fluorinated cyclohexyl group, which can enhance binding affinity and selectivity. The sulfonate ester group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluorocyclohexyl)methanol
  • 4-Methylbenzenesulfonyl chloride
  • Cyclohexylmethyl 4-methylbenzenesulfonate

Uniqueness

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is unique due to the presence of both fluorine atoms and the sulfonate ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-10-12-6-8-14(15,16)9-7-12/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUKOKBIIRNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of Example 184A (8.5 g, 57 mmol) in dichloromethane (100 mL) were added triethylamine (Aldrich, 25 mL, 180 mmol) and tosyl chloride (Aldrich, 11.4 g, 60 mmol). The reaction mixture was stirred at room temperature for 16 hours and washed with water (50 mL) and brine (50 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-50% ethyl acetate in hexanes) to afford the title compound. 1H NMR (300 MHz, chloroform-d) δ ppm 1.17-1.42 (m, 2 H) 1.57-1.69 (m, 1 H), 1.70-1.91 (m, 4 H), 1.93-2.18 (m, 2 H), 2.46 (s, 3 H), 3.86 (d, J=6.4 Hz, 2 H), 7.35 (d, J=8.5 Hz, 2 H), 7.78 (d, J=8.1 Hz, 2 H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The above (4,4-difluorocyclohexyl)methanol was dissolved in 5 ml of pyridine. Thereto 2.2 g of p-toluenesulfonyl chloride was added at 0° C. and the mixture was stirred at room temperature overnight. Thereafter, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed successively with water, dilute hydrochloric acid and aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 3.1 g of 4,4-difluorocyclohexylmethyl p-toluenesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of Example 184A (8.5 g, 57 mmol) in dichloromethane (100 mL) were added triethylamine (Aldrich, 25 mL, 180 mmol) and tosyl chloride (Aldrich, 11.4 g, 60 mmol). The reaction mixture was stirred at room temperature for 16 hours and washed with water (50 mL) and brine (50 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-50% ethyl acetate in hexanes) to afford the title compound. 1H NMR (300 MHz, chloroform-d) δ ppm 1.17-1.42 (m, 2H), 1.57-1.69 (m, 1H), 1.70-1.91 (m, 4H), 1.93-2.18 (m, 2H), 2.46 (s, 3H), 3.86 (d, J=6.4 Hz, 2H), 7.35 (d, J=8.5 Hz, 2H), 7.78 (d, J=8.1 Hz, 2H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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